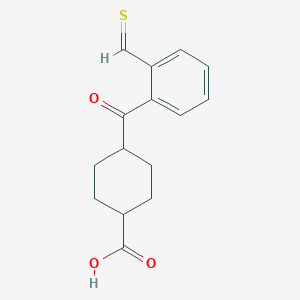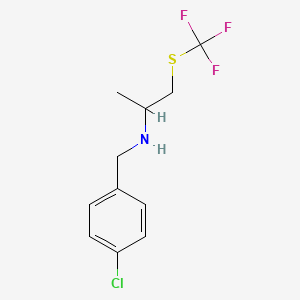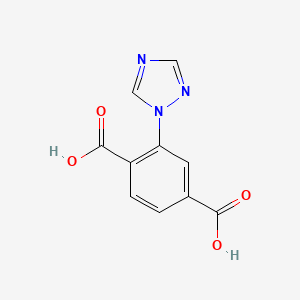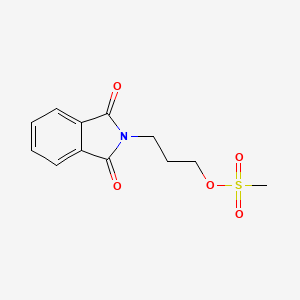
(E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a chlorophenyl group and a hydroxypropanimidamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired hydroxypropanimidamide. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of (E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide moiety can be reduced to amines under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanimidamide moiety can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)acrylamide
- (E)-3-(4-chlorophenyl)acrylic acid
- (E)-3-(4-chlorophenyl)acrylaldehyde
Uniqueness
(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide stands out due to its unique combination of a hydroxypropanimidamide moiety and a chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(11)12-13/h1-2,4-5,13H,3,6H2,(H2,11,12) |
InChI Key |
LVFFODAVROSRCN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC/C(=N/O)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CCC(=NO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)


![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)

![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)



